molecular formula C19H18ClN3O3S B11325298 2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11325298
M. Wt: 403.9 g/mol
InChI Key: GBRYTJXTGDCWPV-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorinated phenoxy group, an ethoxyphenyl group, and a thiadiazole ring. Its unique structure lends itself to a variety of chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 4-chloro-3-methylphenol to form 4-chloro-3-methylphenoxy chloride.

    Formation of the Thiadiazole Intermediate: Separately, 4-ethoxyphenyl hydrazine reacts with carbon disulfide and an oxidizing agent to form the 1,2,4-thiadiazole ring.

    Coupling Reaction: The phenoxy chloride intermediate is then reacted with the thiadiazole intermediate in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenoxyacetic acid (MCPA): A related compound used as a herbicide.

    Dicamba: Another herbicide with a similar mechanism of action.

    Mecoprop: A compound with similar structural features and applications.

Uniqueness

2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[3-(4-ethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide

InChI

InChI=1S/C19H18ClN3O3S/c1-3-25-14-6-4-13(5-7-14)18-22-19(27-23-18)21-17(24)11-26-15-8-9-16(20)12(2)10-15/h4-10H,3,11H2,1-2H3,(H,21,22,23,24)

InChI Key

GBRYTJXTGDCWPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)COC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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